6-Hydroxychrysene
Overview
Description
6-Hydroxychrysene is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a hydroxyl group at the sixth position of the chrysene molecule. This compound is part of the broader class of oxygenated polycyclic aromatic hydrocarbons, which are known for their environmental persistence and potential biological activity .
Mechanism of Action
Mode of Action
A study on a similar compound, 2-hydroxychrysene, suggests that the aryl hydrocarbon receptor (ahr) may play a significant role in its toxicity . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor has been shown to influence a variety of processes involved in cell cycle regulation and immune response .
Biochemical Pathways
It is known that hydroxylated polycyclic aromatic hydrocarbons (oxy-pahs), such as 6-hydroxychrysene, can be formed through the oxidation of parent pahs . These oxy-PAHs are capable of interacting with various biochemical pathways, potentially leading to toxic effects .
Result of Action
A study on 2-hydroxychrysene, a similar compound, found that it caused anemia in embryonic japanese medaka, whereas this compound did not . This suggests that the position of the hydroxyl group in these compounds may influence their toxicity .
Action Environment
It is known that the polar properties of oxy-pahs increase their mobility within the environment, which increases the risk of exposure to fauna and flora compared to parent pahs .
Biochemical Analysis
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxychrysene can be synthesized through various methods, including the hydroxylation of chrysene. One common approach involves the use of catalytic systems to introduce the hydroxyl group at the desired position. For instance, the use of cytochrome P450 enzymes has been explored for regioselective hydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of chrysene using chemical oxidants. This process can be optimized to achieve high yields and purity. The specific conditions, such as temperature, solvent, and catalyst, are crucial for the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxychrysene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of chrysene-1,2-diol and other quinones.
Reduction: Formation of chrysene.
Substitution: Formation of halogenated chrysenes.
Scientific Research Applications
6-Hydroxychrysene has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons.
Biology: Studies have explored its effects on biological systems, particularly its role in oxidative stress and toxicity.
Medicine: Research has investigated its potential as an endocrine disruptor and its interactions with biological receptors.
Industry: It is used in environmental monitoring and assessment of pollution levels
Comparison with Similar Compounds
2-Hydroxychrysene: Another hydroxylated derivative of chrysene, known for its higher toxicity compared to 6-Hydroxychrysene.
Chrysene: The parent compound, which lacks the hydroxyl group.
Other Hydroxychrysenes: Various isomers with hydroxyl groups at different positions
Uniqueness: this compound is unique due to its specific regioselective toxicity and metabolic pathways. It is absorbed and eliminated faster than other isomers, such as 2-Hydroxychrysene, making it less toxic in certain biological systems .
Properties
IUPAC Name |
chrysen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFDOYXVHRYCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038324 | |
Record name | 6-Hydroxychrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37515-51-8 | |
Record name | 6-Hydroxychrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37515-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxychrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037515518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxychrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYCHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CRJ4NM6HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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